molecular formula C22H21F3N4OS2 B11428484 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 540775-00-6

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11428484
CAS No.: 540775-00-6
M. Wt: 478.6 g/mol
InChI Key: AHAMNRVGRRKZQN-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.

    Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached through a nucleophilic substitution reaction using p-tolylthiol and a suitable leaving group.

    Incorporation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the allyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the p-tolylthio and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles, often under conditions such as reflux or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring may yield dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential biological activities could be harnessed for the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the trifluoromethylphenyl group may enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with broad biological activities.

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal agent with a trifluoromethyl group.

Uniqueness

What sets 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the allyl group, p-tolylthio group, and trifluoromethylphenyl group in a single molecule is relatively rare and may offer unique advantages in terms of reactivity and selectivity.

Properties

CAS No.

540775-00-6

Molecular Formula

C22H21F3N4OS2

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H21F3N4OS2/c1-3-11-29-19(13-31-18-9-7-15(2)8-10-18)27-28-21(29)32-14-20(30)26-17-6-4-5-16(12-17)22(23,24)25/h3-10,12H,1,11,13-14H2,2H3,(H,26,30)

InChI Key

AHAMNRVGRRKZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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